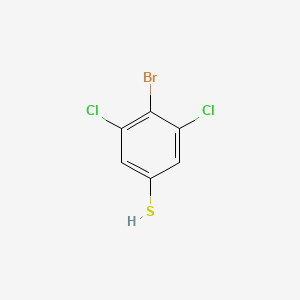

![molecular formula C18H15N5O3S B2470766 4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide CAS No. 894068-84-9](/img/structure/B2470766.png)

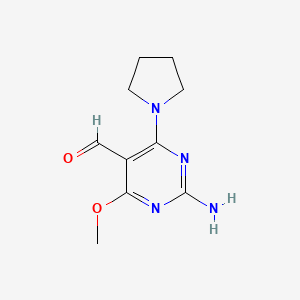

4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide, also known as MPTP, is a sulfonamide compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising tool for researchers in the field.

Aplicaciones Científicas De Investigación

1. Use in Idiopathic Pulmonary Fibrosis and Cough Treatment

This compound is closely related to broad-spectrum phosphatidylinositol 3-kinase inhibitors used for treating idiopathic pulmonary fibrosis and cough. The in vitro data support its utility in these treatments, and it has been involved in a dose-finding Phase I study for idiopathic pulmonary fibrosis (Norman, 2014).

2. Anti-HIV and Anticancer Activity

A series of derivatives of this compound exhibited moderate to high anti-HIV activity and moderate anticancer activity. These findings highlight its potential in the treatment of HIV and certain types of cancer (Brzozowski, 1998).

3. Anti-Asthmatic Activities

Derivatives of the compound have shown promise in treating asthma. They inhibit platelet activating factor-induced bronchoconstriction in guinea pigs, suggesting potential in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

4. Binding Selectivity for GABA-A Receptor Subtypes

Studies have shown that related compounds have binding selectivity for certain GABA-A receptor subtypes, which is significant for treating conditions related to these receptors, such as anxiety and insomnia (Carling et al., 2004).

5. Antimicrobial Activities

Novel derivatives of this compound have been synthesized and shown to possess good or moderate antimicrobial activities against various microorganisms, indicating its potential use in treating bacterial infections (Bektaş et al., 2007).

6. Conversion to Condensed Pyrazolones and Triazolones

Research on the compound's derivatives includes studies on their conversion to condensed pyrazolones and triazolones, which have various pharmaceutical applications (Tserng & Bauer, 1974).

7. Cytotoxicity, Tumor-Specificity, and Carbonic Anhydrase Inhibition

This compound has been investigated for its cytotoxicity, tumor-specificity, and potential as an inhibitor of carbonic anhydrase. Some derivatives showed interesting cytotoxic activities crucial for anti-tumor activity studies (Gul et al., 2016).

Propiedades

IUPAC Name |

4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3S/c1-26-15-5-7-16(8-6-15)27(24,25)22-14-4-2-3-13(11-14)17-9-10-18-20-19-12-23(18)21-17/h2-12,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXQIYOMOMIFAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide](/img/structure/B2470683.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2470687.png)

![(2-ethylbenzo[d]thiazol-6-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2470690.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2470698.png)

![ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B2470702.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B2470703.png)

![(2S)-N-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2470705.png)